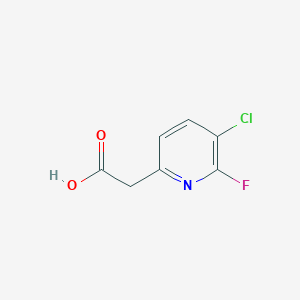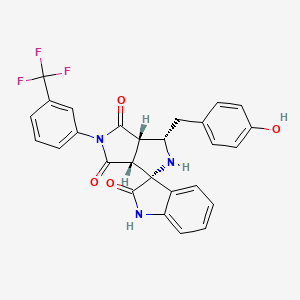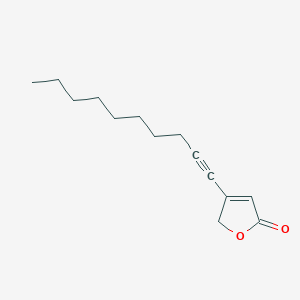
(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of synthetic antibiotics that have been used in the treatment of infections caused by Gram-positive bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step may involve the selective reduction of a corresponding ester or aldehyde.
Methoxylation of the Phenyl Ring: This can be done through electrophilic aromatic substitution using methanol and an appropriate catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaH (Sodium hydride) or KOH (Potassium hydroxide).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino alcohols.
Substitution: Formation of phenolic derivatives.
Scientific Research Applications
Chemistry
Catalysis: As a chiral auxiliary in asymmetric synthesis.
Material Science: Potential use in the development of new polymers or materials with specific properties.
Biology
Antibiotics: Potential use as a lead compound for the development of new antibiotics.
Enzyme Inhibition: Possible use in the study of enzyme mechanisms and inhibition.
Medicine
Drug Development: Exploration as a candidate for new therapeutic agents.
Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Chemical Manufacturing: Use in the synthesis of other complex molecules.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of (5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one would depend on its specific application. For example, as an antibiotic, it might inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. In other applications, it might interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar structure.
Tedizolid: A more potent oxazolidinone derivative.
Cycloserine: An antibiotic with a similar mechanism of action but different structure.
Uniqueness
(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one may have unique properties due to its specific stereochemistry and functional groups, which could result in different biological activity, stability, or solubility compared to other similar compounds.
Properties
CAS No. |
919081-46-2 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(5S)-5-(hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-15-9-4-2-3-8(5-9)12-6-10(7-13)16-11(12)14/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
QWEMUUUJMSSUAI-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C[C@H](OC2=O)CO |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide](/img/structure/B12637326.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B12637331.png)
![4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12637344.png)
![2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12637353.png)
![(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12637354.png)


![[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate](/img/structure/B12637368.png)


![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)
![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)

![Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)
